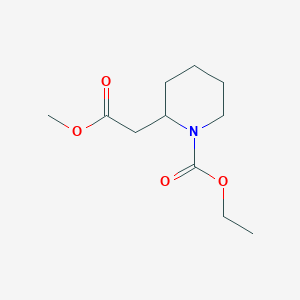
Ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including antimicrobial and antifungal properties, as well as its mechanisms of action and applications in drug development.
Chemical Structure and Properties
This compound features a piperidine ring substituted with an ethyl ester and a methoxy-oxoethyl group. Its molecular formula is C11H19NO4, with a molecular weight of approximately 227.28 g/mol. The unique structure contributes to its biological activities, making it an intriguing subject for research.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial and fungal strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Candida albicans | 0.0048 mg/mL |
These findings indicate that the compound exhibits strong activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against common pathogens like Candida albicans .
The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific enzymes or receptors. Preliminary studies suggest that it may modulate the activity of certain molecular targets, although further research is necessary to fully elucidate these pathways .
Case Studies and Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Evaluation : A comprehensive study examined the compound's efficacy against a range of bacterial strains, revealing potent antibacterial properties with low MIC values .
- Synthesis and Characterization : Research conducted at the University of Liverpool detailed the synthesis of this compound and its derivatives, emphasizing its potential as an intermediate in pharmaceutical applications .
- Comparative Studies : The compound was compared with structurally similar derivatives to assess differences in biological activity. Variations in functional groups significantly influenced their reactivity and antimicrobial efficacy .
Applications in Drug Development
This compound is being explored for its potential role as a pharmaceutical intermediate in drug synthesis. Its unique properties could lead to the development of new therapeutic agents targeting infections caused by resistant bacterial strains or fungal infections.
Properties
Molecular Formula |
C11H19NO4 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-16-11(14)12-7-5-4-6-9(12)8-10(13)15-2/h9H,3-8H2,1-2H3 |
InChI Key |
GLIIDDXVJBLGHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCCC1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















